molecular formula C25H28N2O2 B247200 N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine

N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine

Cat. No. B247200
M. Wt: 388.5 g/mol
InChI Key: OMYOYPQTLBDUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine, also known as Fentanyl, is a potent synthetic opioid that is used for pain management and anesthesia. It was first synthesized in 1960 by Paul Janssen and has since become a widely used medication due to its high potency and effectiveness. In

Mechanism of Action

N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine works by binding to the mu-opioid receptors in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and relaxation. N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine has a high affinity for these receptors, which is what makes it so potent.
Biochemical and Physiological Effects:
N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine has several biochemical and physiological effects on the body. It can cause respiratory depression, which can be life-threatening if not monitored closely. N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine can also cause nausea, vomiting, and constipation. Long-term use of N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine can lead to tolerance and dependence, which can result in withdrawal symptoms if the medication is discontinued.

Advantages and Limitations for Lab Experiments

N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine has several advantages and limitations when used in lab experiments. Its high potency makes it an ideal candidate for studying the mu-opioid receptors and their role in pain management. However, the potential for respiratory depression and other side effects must be taken into account when designing experiments.

Future Directions

There are several future directions for the study of N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine. One area of research is the development of new medications that are more effective and have fewer side effects. Another area of research is the study of the mu-opioid receptors and their role in addiction and withdrawal. Additionally, the use of N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine in treating depression, anxiety, and addiction is an area of active research.
Conclusion:
In conclusion, N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine is a potent synthetic opioid that is widely used for pain management and anesthesia. Its high potency and effectiveness make it an ideal medication for these purposes. However, the potential for respiratory depression and other side effects must be taken into account when using N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine. Ongoing research is needed to develop new medications that are more effective and have fewer side effects, as well as to better understand the role of the mu-opioid receptors in addiction and withdrawal.

Synthesis Methods

N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process that involves the reaction of aniline with acetic anhydride to form N-phenylacetamide. This is followed by a series of reactions that involve the use of various reagents such as sodium hydroxide, benzyl chloride, and furoyl chloride. The final step involves the reaction of N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine with hydrochloric acid to form N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine.

Scientific Research Applications

N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine has been extensively studied for its use in pain management and anesthesia. It is commonly used in surgical procedures and has been shown to be effective in managing chronic pain. N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine is also being studied for its potential use in treating depression, anxiety, and addiction.

properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C25H28N2O2/c28-25(24-12-7-19-29-24)26-17-14-23(15-18-26)27(20-22-10-5-2-6-11-22)16-13-21-8-3-1-4-9-21/h1-12,19,23H,13-18,20H2

InChI Key

OMYOYPQTLBDUGH-UHFFFAOYSA-N

SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C4=CC=CO4

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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